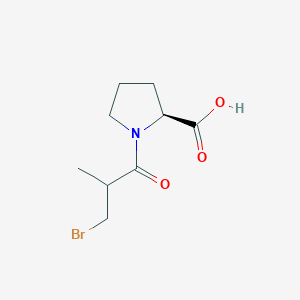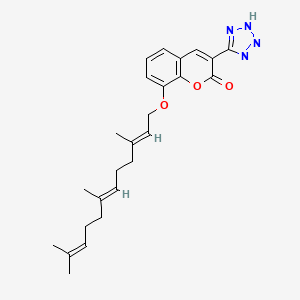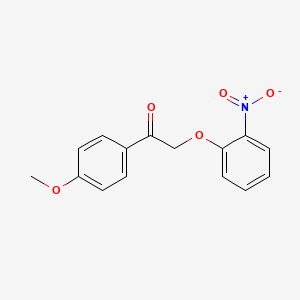
2,6,7-Trihydroxy-9-nonyl-3H-xanthen-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,7-Trihydroxy-9-nonyl-3H-xanthen-3-one is a chemical compound belonging to the xanthene family Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trihydroxy-9-nonyl-3H-xanthen-3-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6,7-trihydroxyxanthene with a nonyl halide in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6,7-Trihydroxy-9-nonyl-3H-xanthen-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The xanthene core can be reduced to form dihydroxanthenes.
Substitution: The nonyl chain can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxanthenes.
Substitution: Formation of substituted xanthenes with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
2,6,7-Trihydroxy-9-nonyl-3H-xanthen-3-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its xanthene core, which can exhibit fluorescence properties.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 2,6,7-Trihydroxy-9-nonyl-3H-xanthen-3-one involves its interaction with molecular targets through its hydroxyl groups and xanthene core. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the xanthene core can interact with various biological molecules. These interactions can modulate cellular pathways and exert biological effects such as antioxidant activity by scavenging free radicals.
Comparación Con Compuestos Similares
Similar Compounds
2,6,7-Trihydroxy-9-phenyl-3H-xanthen-3-one: Similar structure but with a phenyl group instead of a nonyl chain.
2,6,7-Trihydroxy-9-(2-hydroxyphenyl)-3H-xanthen-3-one: Similar structure with an additional hydroxyl group on the phenyl ring.
9-Phenyl-2,3,7-trihydroxy-6-fluorone: Contains a fluorone group and a phenyl group.
Uniqueness
2,6,7-Trihydroxy-9-nonyl-3H-xanthen-3-one is unique due to its nonyl chain, which imparts distinct hydrophobic properties and potential for interactions with lipid membranes. This makes it particularly interesting for applications in biological systems and materials science.
Propiedades
Número CAS |
74980-93-1 |
|---|---|
Fórmula molecular |
C22H26O5 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
2,6,7-trihydroxy-9-nonylxanthen-3-one |
InChI |
InChI=1S/C22H26O5/c1-2-3-4-5-6-7-8-9-14-15-10-17(23)19(25)12-21(15)27-22-13-20(26)18(24)11-16(14)22/h10-13,23-25H,2-9H2,1H3 |
Clave InChI |
VCKSZMIODSUZNZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=C2C=C(C(=O)C=C2OC3=CC(=C(C=C31)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[4.2.0]octa-1,3,5-triene, 7-iodo-](/img/structure/B14437043.png)

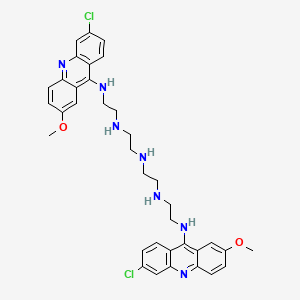

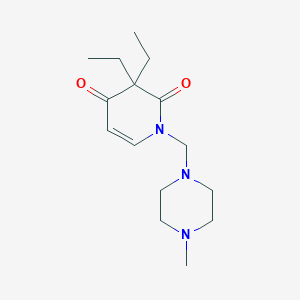
![2-[2-[[4-(Dihexylamino)-2-methylphenyl]methylidene]-1,1-dihydroxy-1-benzothiophen-3-ylidene]propanedinitrile](/img/structure/B14437071.png)
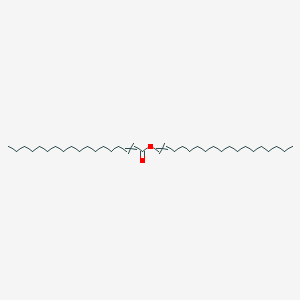
![Ethyl 2-{4-[(6-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14437089.png)
